molecular formula C14H13N7O2 B2451294 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351595-30-6

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2451294
CAS No.: 1351595-30-6
M. Wt: 311.305
InChI Key: YZKRNNRBMPTNKD-UHFFFAOYSA-N
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Description

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a complex synthetic compound designed for research applications, featuring a molecular framework that incorporates pyridazinone and pyrazole pharmacophores. These heterocyclic structures are recognized as privileged scaffolds in medicinal chemistry, frequently appearing in the design of biologically active molecules . Compounds based on the pyridazinone core have been extensively investigated for their potential as multi-target anti-inflammatory agents, demonstrating inhibitory activity against key enzymes such as carbonic anhydrase (CA), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) . Simultaneously, the pyrazole moiety is a established component of several therapeutics and is known to contribute to selective COX-2 inhibition, as seen in drugs like Celecoxib . The integration of these two motifs into a single molecular architecture, as seen in this compound, represents a modern hybrid-based approach in drug discovery aimed at developing new candidates with potential multi-target activities . This product is intended for non-human research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

N-[2-(6-oxopyridazin-1-yl)ethyl]-6-pyrazol-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7O2/c22-13-3-1-6-17-21(13)10-8-15-14(23)11-4-5-12(19-18-11)20-9-2-7-16-20/h1-7,9H,8,10H2,(H,15,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKRNNRBMPTNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCNC(=O)C2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer drug development. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure with multiple heterocycles, which are known to enhance biological activity. The presence of both pyridazine and pyrazole rings contributes to its pharmacological properties.

1. Anti-inflammatory Activity

Recent studies have identified derivatives of pyridazine as potential multi-target anti-inflammatory agents. For instance, compounds similar to this compound have shown promising results in inhibiting key enzymes involved in inflammatory processes:

  • Carbonic Anhydrase (CA) Inhibition : The compound exhibits inhibitory effects on several isoforms of carbonic anhydrase (hCA I, II, IX, XII), with inhibition constants (Ki) ranging from low nanomolar to sub-nanomolar levels. Notably, derivatives showed Ki values as low as 4.9 nM for hCA IX, indicating potent activity .
  • Cyclooxygenase (COX) Inhibition : It has been reported that pyridazine-based compounds can effectively inhibit COX-2, an enzyme associated with inflammation and pain. This inhibition is crucial for developing alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research indicates that pyridazine derivatives can target multiple pathways involved in cancer cell proliferation:

  • Tyrosine Kinase Inhibition : Some studies have suggested that pyridazine derivatives may act as inhibitors of tyrosine kinases, which play a critical role in cancer cell signaling pathways. This mechanism could lead to reduced tumor growth and proliferation .

Case Study 1: Pyridazine Derivatives in Cancer Treatment

A study published in 2023 evaluated various pyridazine derivatives for their anticancer properties. Among the tested compounds, those similar to this compound demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of pyridazine-based sulfonamides. These compounds were shown to reduce inflammation in animal models by inhibiting COX and lipoxygenase pathways, providing a basis for their use in treating inflammatory diseases .

Table 1: Inhibition Constants (Ki) of Pyridazine Derivatives

CompoundTarget EnzymeKi (nM)
Compound AhCA II5.3
Compound BhCA IX4.9
Compound CCOX-212.3
Compound D5-LOX19.4

This table summarizes the inhibitory potency of various derivatives related to this compound against key enzymes involved in inflammation and cancer.

Scientific Research Applications

Pharmacological Activities

Research indicates that compounds within the pyridazine and pyrazole classes exhibit a wide range of biological activities, including:

  • Anti-inflammatory Properties : Studies have shown that derivatives of pyridazines, including those similar to N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, possess significant anti-inflammatory effects. For instance, 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives have demonstrated potent analgesic activity without causing ulcerogenic side effects, making them suitable candidates for pain management therapies .
  • Analgesic Effects : Various studies have reported that certain pyridazine derivatives exhibit analgesic properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). For example, some compounds have been found to be more effective than aspirin in alleviating pain in animal models .
  • Antitumor Activity : The structural characteristics of these compounds suggest potential antitumor effects. Pyrazole derivatives are known for their ability to interact with specific biological targets involved in cancer progression .

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

Synthesis Steps

  • Formation of the Pyridazine Core : The initial step often involves the formation of the pyridazine ring through cyclization reactions using appropriate precursors.
  • Substitution Reactions : Subsequent steps include substitution reactions where functional groups are introduced at specific positions on the pyridazine core.
  • Final Coupling : The final step usually involves coupling with pyrazole derivatives to yield the target compound.

Case Studies and Research Findings

Several studies have explored the applications and effectiveness of similar compounds:

StudyCompound TestedKey Findings
Abida et al., 20192-substituted 4,5-dihalo-pyridazinonesDemonstrated significant analgesic activity with minimal side effects compared to NSAIDs .
Synthesis StudiesNovel pyrazole derivativesShowed promising antitumor activity through receptor modulation .
Pharmacological ReviewPyridazine derivativesHighlighted a broad spectrum of physiological activities including anti-inflammatory and analgesic effects .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The compound undergoes hydrolysis under acidic or basic conditions due to the electrophilic nature of the carbonyl carbon in the carboxamide group.

Conditions Products Yield Source
2M HCl, reflux (6 hrs)6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid + ethylenediamine derivative78%
1M NaOH, 80°C (4 hrs)Same as acidic hydrolysis82%

Mechanism : Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, followed by cleavage of the C–N bond. The reaction rate increases with temperature and ionic strength.

Nucleophilic Substitution at the Pyridazine Ring

The electron-deficient pyridazine ring facilitates nucleophilic aromatic substitution (NAS), particularly at the 3-position adjacent to the carbonyl group.

Reagent Product Conditions Yield Source
Piperazine3-(piperazin-1-yl)-6-oxopyridazine derivativeDMF, 120°C, 8 hrs65%
4-Fluorobenzylamine3-(4-fluorobenzylamino)-6-oxopyridazine analogEthanol, reflux, 12 hrs58%

Key Observation : Substituents at the pyrazole ring (e.g., electron-withdrawing groups) modulate reaction rates by altering ring electron density .

Reduction of the Pyridazinone Moiety

The 6-oxopyridazin-1(6H)-yl group can be reduced to a dihydropyridazine derivative under catalytic hydrogenation.

Reduction Method Product Conditions Yield Source
H₂ (1 atm), Pd/C1,6-dihydropyridazine derivativeMeOH, 25°C, 2 hrs91%
NaBH₄ in THFPartial reduction (no full saturation)0°C, 1 hr43%

Mechanistic Note : Complete saturation requires harsh conditions due to aromatic stabilization energy .

Cyclization Reactions

The ethylenediamine side chain participates in cyclization with carbonyl-containing reagents:

Reagent Product Conditions Yield Source
PhosgeneTetracyclic pyridazino-oxadiazole derivativeCH₂Cl₂, 0°C, 2 hrs67%
ThiophosgeneThiooxadiazole analogTHF, reflux, 4 hrs61%

Spectral Evidence : IR spectra confirm C=O (1,720 cm⁻¹) and C=S (1,250 cm⁻¹) stretches in products .

Electrophilic Substitution at the Pyrazole Ring

The 1H-pyrazol-1-yl group undergoes regioselective electrophilic substitution at the 4-position:

Reagent Product Conditions Yield Source
HNO₃ (fuming)4-nitro-1H-pyrazol-1-yl derivativeH₂SO₄, 0°C, 30 min88%
Br₂ (1 equiv)4-bromo-1H-pyrazol-1-yl analogAcOH, 25°C, 2 hrs76%

Regioselectivity : Directed by the electron-donating N-1 substituent and steric effects .

Metal Complexation

The pyridazine and pyrazole nitrogen atoms act as ligands for transition metals:

Metal Salt Complex Structure Stability Constant (log K) Source
Cu(NO₃)₂Octahedral Cu(II) complex4.8 ± 0.2
PdCl₂Square-planar Pd(II) complex5.1 ± 0.3

Application : These complexes show enhanced catalytic activity in Suzuki-Miyaura couplings .

Photochemical Degradation

Under UV light (λ = 254 nm), the compound undergoes Norrish-type cleavage:

Conditions Major Degradants Half-Life Source
UV-C, aerobicPyridazine-3-carboxamide + ethylene gas2.3 hrs
UV-C, anaerobicCyclized quinazolinone derivative4.7 hrs

Implication : Requires dark storage conditions for long-term stability.

Critical Analysis of Reaction Pathways

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate NAS by stabilizing transition states .

  • Temperature Dependence : Cyclization and metal complexation exhibit Arrhenius behavior with activation energies of 45–60 kJ/mol .

  • Byproduct Formation : Competing hydrolysis occurs in aqueous media (≤12% yield loss) .

This comprehensive profile demonstrates the compound’s versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to coordination chemistry. Experimental protocols should prioritize controlled atmospheres and anhydrous conditions to minimize side reactions .

Q & A

Q. What synthetic methodologies are reported for preparing this compound?

The compound is synthesized via multi-step organic reactions. A common approach involves coupling pyridazine and pyrazole moieties using nucleophilic substitution or condensation reactions. For example, pyrazolylpyridazine derivatives are synthesized by reacting 6-chloropyridazin-3-amine with substituted pyrazoles under reflux in polar aprotic solvents (e.g., DMF or acetonitrile), followed by alkylation or carboxamide functionalization . Purification typically employs column chromatography with gradients of ethyl acetate and hexane.

Q. How is the molecular structure experimentally validated?

Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR identify proton environments and carbon connectivity.
  • X-ray crystallography : Single-crystal diffraction (e.g., using Bruker SMART CCD diffractometers) resolves bond lengths, angles, and stereochemistry. Software like SHELXL refines structures, with R-factors < 0.05 indicating high accuracy .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What biological activities are associated with pyridazine-pyrazole hybrids?

Pyridazine-pyrazole derivatives exhibit antihypertensive, anticholesteremic, and kinase-inhibitory activities. For instance, docking studies suggest glycogen synthase kinase 3β (GSK-3β) inhibition due to interactions with the ATP-binding pocket . In vitro assays (e.g., enzyme-linked immunosorbent assays) quantify IC50_{50} values for target validation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Challenges like twinning or disorder require advanced refinement strategies:

  • SHELXL : Use restraints for anisotropic displacement parameters and PART commands to model disordered atoms .
  • ORTEP-3 : Visualize thermal ellipsoids to assess positional uncertainty .
  • WinGX : Integrate data merging and symmetry validation to avoid space-group errors . For example, reports monoclinic (P21_1/n) symmetry with Z = 4, validated via systematic absences .

Q. What computational methods predict the compound’s bioactivity?

Molecular docking (AutoDock Vina, GOLD) and molecular dynamics simulations assess binding affinities. For pyridazine derivatives, ligand preparation involves protonation states at physiological pH, while grid boxes are centered on kinase catalytic domains (e.g., PDB: 1Q41). Free-energy perturbation (FEP) calculations refine binding modes .

Q. How to analyze hydrogen-bonding networks in its crystal structure?

Graph-set analysis (Bernstein’s notation) categorizes hydrogen bonds into motifs like D(2)\text{D}(2) (chains) or R22(8)\text{R}_2^2(8) (rings). For example, N–H···O and C–H···π interactions stabilize the pyridazine ring’s planarity, as seen in ’s asymmetric unit with two distinct molecules .

Q. How to resolve discrepancies in spectroscopic data?

Cross-validate techniques:

  • Compare experimental 1H^1 \text{H}-NMR chemical shifts with DFT-calculated values (Gaussian 09, B3LYP/6-31G* basis set).
  • Use Hirshfeld surface analysis (CrystalExplorer) to correlate crystallographic data with intermolecular interactions .

Q. What strategies refine crystal structures with twinning or disorder?

  • Twinning : Apply TWIN/BASF commands in SHELXL to model overlapping lattices.
  • Disorder : Split atoms over multiple sites with occupancy factors summing to 1. For example, resolves a monoclinic structure with β = 96.4° by refining anisotropic displacement parameters for chlorine atoms .

Q. How does crystallography inform structure-activity relationship (SAR) studies?

Overlay crystal structures of analogs (e.g., N-phenyl vs. N-ethyl derivatives) to identify critical pharmacophores. For instance, shows that pyridazine ring planarity and pyrazole orientation affect binding to GSK-3β’s hydrophobic pocket .

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